4-(3-NITROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
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Overview
Description
4-(3-Nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings
Safety and Hazards
Preparation Methods
The synthesis of 4-(3-nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular nitrile oxide cycloaddition (INOC) reaction can be employed as a key step in the synthesis . This method involves the generation of nitrile oxides in situ, which then undergo cycloaddition to form the desired heterocyclic ring system.
Chemical Reactions Analysis
4-(3-Nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be performed using reagents like palladium on carbon (Pd/C) in acetic acid.
Substitution: The nitrophenyl and diphenyl groups can participate in substitution reactions under appropriate conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors for enzymes like CDK2, which are targets for cancer treatment.
Biological Studies: It can be used in studies involving cell cycle progression and apoptosis induction, providing insights into cellular mechanisms.
Material Science: The compound’s properties can be explored for applications in material science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
4-(3-Nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2.
Pyranopyrazoles: These compounds have been studied for their therapeutic properties, including anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the presence of nitrophenyl and diphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-nitrophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-8-3-1-4-9-15)22(26(23)17-11-5-2-6-12-17)16-10-7-13-18(14-16)27(29)30/h1-14,22H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUJSQUPWBKHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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